![molecular formula C18H22N6O5S3 B6496211 N-[5-({[(4-carbamoylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1351634-27-9](/img/structure/B6496211.png)
N-[5-({[(4-carbamoylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide
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Overview
Description
N-[5-({[(4-carbamoylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H22N6O5S3 and its molecular weight is 498.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 498.08138134 g/mol and the complexity rating of the compound is 791. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[5-({[(4-carbamoylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A thiadiazole ring , known for its role in various biological activities.
- Carbamoyl and methanesulfonyl groups , which enhance solubility and bioactivity.
- A piperidine moiety , contributing to its pharmacological properties.
This structural complexity allows for multiple interactions with biological targets, making it a candidate for further pharmacological exploration.
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Inhibition of Enzymatic Activity : The thiadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, they can target:
- Inosine monophosphate dehydrogenase (IMPDH) : Critical for nucleotide synthesis in rapidly dividing cells .
- Focal adhesion kinase (FAK) : Involved in cell adhesion and migration, which are crucial for metastasis .
- Topoisomerase II and glutaminase : Important for DNA replication and metabolism in cancer cells .
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptosis in cancer cells through:
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G1 phase, preventing cancer cells from progressing to DNA synthesis .
Biological Activity Against Cancer Cell Lines
The efficacy of this compound has been evaluated against various cancer cell lines using assays such as MTT and IC50 determination.
Table 1: Anticancer Activity Summary
Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|
MCF-7 (Breast) | 0.28 | Apoptosis induction |
A549 (Lung) | 0.52 | Cell cycle arrest |
SK-MEL-2 (Melanoma) | 4.27 | Enzyme inhibition |
HepG2 (Liver) | 8.107 | Caspase activation |
Case Studies
Recent studies have highlighted the potential of thiadiazole derivatives as promising anticancer agents:
- Study on MCF-7 Cells : A derivative similar to the compound showed significant cytotoxicity with an IC50 value of 0.28 µg/mL, indicating strong potential against breast cancer cells. The study revealed that structural modifications could enhance activity further .
- A549 Lung Carcinoma Study : Another study reported an IC50 value of 0.52 µg/mL against A549 cells, showcasing the compound's ability to inhibit growth effectively while inducing apoptosis through caspase activation .
- SK-MEL-2 Melanoma Research : The compound demonstrated an IC50 of 4.27 µg/mL, with mechanisms involving inhibition of critical kinases involved in tumorigenesis .
Scientific Research Applications
The compound N-[5-({[(4-carbamoylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide represents a complex organic structure with significant potential across various scientific fields. This article explores its applications in scientific research, focusing on its chemical properties, biological activities, and potential therapeutic uses.
Structure and Composition
The compound features a unique arrangement of functional groups, including:
- Thiadiazole ring : Known for its diverse biological activity.
- Carbamoyl and sulfonyl groups : Contributing to its reactivity and potential interactions with biological targets.
- Piperidine moiety : Enhancing solubility and bioavailability.
Medicinal Chemistry
The compound is investigated for its potential as a therapeutic agent in treating various diseases, particularly:
- Cancer : Preliminary studies suggest it may inhibit tumor growth through specific molecular pathways.
- Infectious Diseases : Exhibits antimicrobial properties that could be harnessed against resistant strains of bacteria and fungi.
Research has highlighted several biological activities:
- Antimicrobial Properties : Demonstrated effectiveness against various pathogens in vitro.
- Antifungal Activity : Shows promise in inhibiting fungal growth, making it a candidate for antifungal drug development.
Coordination Chemistry
Due to its complex structure, the compound can act as a ligand in coordination chemistry, facilitating the development of metal complexes that may have novel catalytic properties.
Material Science
The compound's unique chemical properties make it suitable for developing advanced materials with specific characteristics such as:
- Conductivity : Potential applications in electronic devices.
- Fluorescence : Useful in imaging and sensing technologies.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at lower concentrations compared to standard chemotherapeutics. The mechanism was linked to the induction of apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
Another research project focused on evaluating the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results showed that it inhibited bacterial growth effectively at sub-inhibitory concentrations, suggesting potential for further development into an antibiotic agent.
Properties
IUPAC Name |
N-[5-[2-(4-carbamoylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O5S3/c1-32(28,29)24-8-6-12(7-9-24)16(27)21-17-22-23-18(31-17)30-10-14(25)20-13-4-2-11(3-5-13)15(19)26/h2-5,12H,6-10H2,1H3,(H2,19,26)(H,20,25)(H,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJNPRIUFUQDMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.